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Compound of Interest

Compound Name: Allyl carbamate

Cat. No.: B1213672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

allyl carbamate, a molecule of interest in organic synthesis and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

properties, offering a foundational dataset for its identification, characterization, and utilization

in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of allyl carbamate exhibit

characteristic signals corresponding to its unique arrangement of atoms.

¹H NMR Spectral Data
The proton NMR spectrum of allyl carbamate is characterized by distinct signals for the vinyl,

allylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

-NH₂ ~ 4.65 broad singlet - 2H

-CH=CH₂ 5.85 - 6.00 ddt
J = 17.2, 10.5,

5.5
1H

CH=CH₂ (trans) ~ 5.27 dq J = 17.2, 1.5 1H

CH=CH₂ (cis) ~ 5.18 dq J = 10.5, 1.2 1H

-O-CH₂- ~ 4.55 dt J = 5.5, 1.4 2H

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the allyl carbamate molecule.

Carbon Assignment Chemical Shift (δ) ppm

C=O ~ 156.5

-CH=CH₂ ~ 133.0

CH=CH₂ ~ 117.5

-O-CH₂- ~ 65.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of allyl carbamate shows characteristic

absorption bands for its amine, alkene, and carbamate functionalities.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

3430, 3320 Strong, Broad N-H stretch (amine)

3080 Medium =C-H stretch (alkene)

2940 Medium C-H stretch (alkane)

1720 Strong C=O stretch (carbamate)

1650 Medium C=C stretch (alkene)

1590 Strong N-H bend (amine)

1430 Medium C-H bend (alkene)

1250 Strong C-O stretch (ester)

990, 920 Strong
=C-H bend (alkene, out-of-

plane)

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of allyl
carbamate.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 10-20 mg of pure allyl carbamate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of

approximately 4-5 cm.
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Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be

performed manually or automatically.

Tune and match the probe for the ¹H and ¹³C nuclei.

Set the appropriate acquisition parameters, including:

For ¹H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and

relaxation delay (e.g., 1-2 seconds).

For ¹³C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger

number of scans for adequate signal-to-noise), and a relaxation delay appropriate for

carbon nuclei.

Acquire the Free Induction Decay (FID).

3. Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for

each resonance.
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Analyze the multiplicities and measure the coupling constants of the signals in the ¹H NMR

spectrum.

IR Spectroscopy Protocol
1. Sample Preparation (Neat Liquid):

As allyl carbamate is a liquid at room temperature, the spectrum can be conveniently

acquired as a neat thin film.

Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

Place the salt plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric H₂O and CO₂ absorptions.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

3. Data Processing:

The acquired spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the significant absorption bands.

Correlate the observed bands with the known vibrational frequencies of the functional groups

present in allyl carbamate.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of allyl
carbamate.
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Caption: Workflow for the spectroscopic analysis of allyl carbamate.
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Caption: Correlation of allyl carbamate's structure with its NMR and IR spectra.

To cite this document: BenchChem. [Spectroscopic Profile of Allyl Carbamate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213672#spectroscopic-data-of-allyl-carbamate-nmr-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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